molecular formula C24H25N3O2 B3797564 N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide

N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide

Cat. No.: B3797564
M. Wt: 387.5 g/mol
InChI Key: APAXEUULDNLOHI-UHFFFAOYSA-N
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Description

“N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzofuran ring, a piperidine ring, and an indole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents . The synthesis involved the use of ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzofuran ring, piperidine ring, and indole ring are key structural elements. The presence of these rings and the carboxamide moiety may contribute to the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its complex structure. The presence of multiple functional groups could allow for a variety of reactions to occur. For example, the carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar compounds have been found to exhibit anticancer activities. These compounds are thought to target the epidermal growth factor receptor (EGFR), a protein that plays a key role in cell growth and proliferation .

Future Directions

Future research could focus on further exploring the biological activity of this compound and similar derivatives. This could include testing their efficacy against different types of cancer cells, investigating their mechanism of action, and optimizing their synthesis . Additionally, studies could be conducted to determine the compound’s physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(22-13-18-7-1-3-9-21(18)26-22)25-14-17-6-5-11-27(15-17)16-20-12-19-8-2-4-10-23(19)29-20/h1-4,7-10,12-13,17,26H,5-6,11,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAXEUULDNLOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)CNC(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide
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N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide
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N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide
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N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide
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